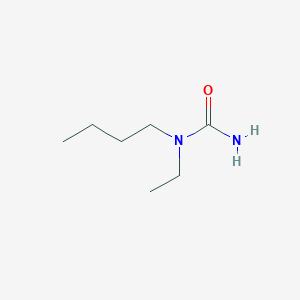
N-Butyl-N-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-ethylurea is an organic compound with the chemical formula C7H16N2O. It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N-ethylurea can be synthesized through the reaction of butylamine and ethyl isocyanate. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
Butylamine+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different urea derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-Butyl-N-ethylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Butyl-N-ethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-ethylurea
- N-Propyl-N-ethylurea
- N-Butyl-N-methylurea
Uniqueness
N-Butyl-N-ethylurea is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
77464-09-6 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-butyl-1-ethylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
InChI Key |
GXZCXQRUZIXVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


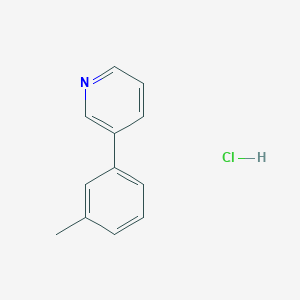
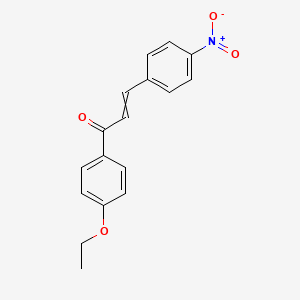
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
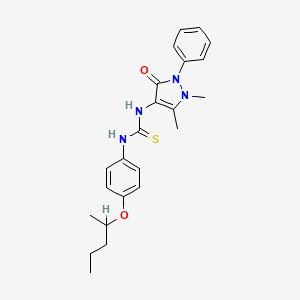

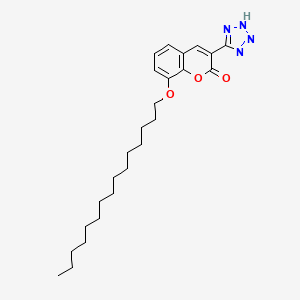

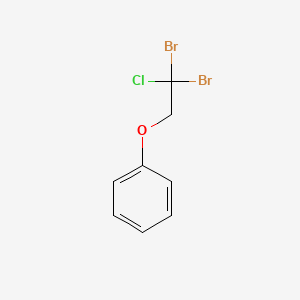
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
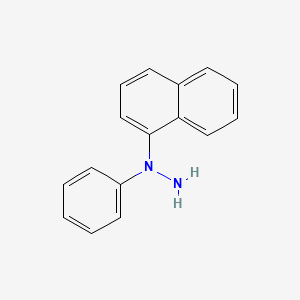
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
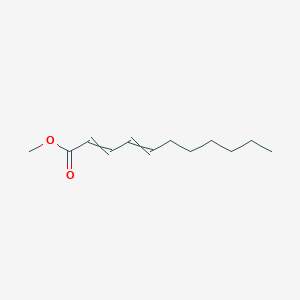
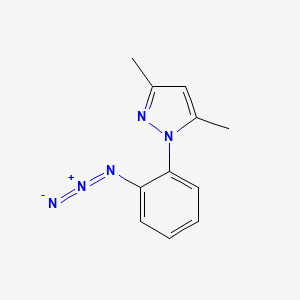
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
